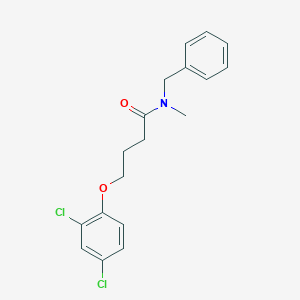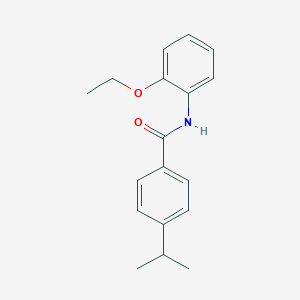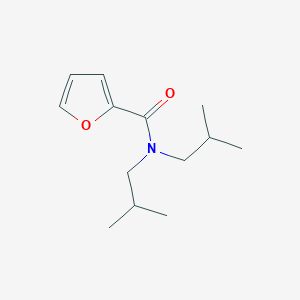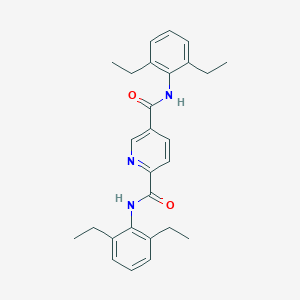
N-Benzyl-4-(2,4-dichlorophenoxy)-N-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-4-(2,4-dichlorophenoxy)-N-methylbutanamide, also known as BDCRB, is a synthetic compound that has been extensively studied for its potential use as a herbicide. BDCRB belongs to the family of chloroacetanilide herbicides and is structurally similar to other herbicides such as acetochlor and alachlor. The purpose of
Mechanism of Action
N-Benzyl-4-(2,4-dichlorophenoxy)-N-methylbutanamide works by inhibiting the growth of weeds through interference with the biosynthesis of fatty acids. Specifically, N-Benzyl-4-(2,4-dichlorophenoxy)-N-methylbutanamide inhibits the activity of the enzyme acetyl-CoA carboxylase, which is involved in the synthesis of fatty acids. This inhibition leads to a buildup of toxic intermediates that ultimately result in the death of the plant.
Biochemical and Physiological Effects:
N-Benzyl-4-(2,4-dichlorophenoxy)-N-methylbutanamide has been shown to have low toxicity to mammals, but it can still have some effects on the body. Studies have shown that exposure to N-Benzyl-4-(2,4-dichlorophenoxy)-N-methylbutanamide can cause liver damage and alterations in lipid metabolism. However, these effects are generally mild and are not considered to be a significant health risk.
Advantages and Limitations for Lab Experiments
One advantage of using N-Benzyl-4-(2,4-dichlorophenoxy)-N-methylbutanamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, N-Benzyl-4-(2,4-dichlorophenoxy)-N-methylbutanamide has been extensively studied, so there is a wealth of information available on its properties and mechanisms of action. However, one limitation of using N-Benzyl-4-(2,4-dichlorophenoxy)-N-methylbutanamide in lab experiments is that it is not very soluble in water, which can make it difficult to work with in aqueous environments.
Future Directions
There are several potential future directions for research on N-Benzyl-4-(2,4-dichlorophenoxy)-N-methylbutanamide. One area of interest is the development of new formulations of N-Benzyl-4-(2,4-dichlorophenoxy)-N-methylbutanamide that can improve its efficacy against weeds. Another area of interest is the investigation of the potential health effects of N-Benzyl-4-(2,4-dichlorophenoxy)-N-methylbutanamide on humans and other animals. Finally, there is also potential for the use of N-Benzyl-4-(2,4-dichlorophenoxy)-N-methylbutanamide in other applications beyond herbicides, such as in the production of biofuels or other industrial chemicals.
Conclusion:
In conclusion, N-Benzyl-4-(2,4-dichlorophenoxy)-N-methylbutanamide is a synthetic compound that has been extensively studied for its potential use as a herbicide. It works by inhibiting the growth of weeds through interference with the biosynthesis of fatty acids. N-Benzyl-4-(2,4-dichlorophenoxy)-N-methylbutanamide has several advantages and limitations for lab experiments, and there are several potential future directions for research on this compound. Overall, N-Benzyl-4-(2,4-dichlorophenoxy)-N-methylbutanamide is a promising compound with many potential applications in the field of agriculture and beyond.
Synthesis Methods
The synthesis of N-Benzyl-4-(2,4-dichlorophenoxy)-N-methylbutanamide involves several steps, including the reaction of benzylamine with 2,4-dichlorophenoxyacetic acid to form the intermediate benzyl 2,4-dichlorophenoxyacetate. The intermediate is then reacted with methylbutyryl chloride to form N-Benzyl-4-(2,4-dichlorophenoxy)-N-methylbutanamide. The purity of the final product can be improved through recrystallization.
Scientific Research Applications
N-Benzyl-4-(2,4-dichlorophenoxy)-N-methylbutanamide has been extensively studied for its potential use as a herbicide. It has been found to be effective against a wide range of weeds, including annual grasses and broadleaf weeds. N-Benzyl-4-(2,4-dichlorophenoxy)-N-methylbutanamide has also been shown to have low toxicity to mammals, making it a promising alternative to other herbicides that have been found to be harmful to human health.
properties
Product Name |
N-Benzyl-4-(2,4-dichlorophenoxy)-N-methylbutanamide |
|---|---|
Molecular Formula |
C18H19Cl2NO2 |
Molecular Weight |
352.3 g/mol |
IUPAC Name |
N-benzyl-4-(2,4-dichlorophenoxy)-N-methylbutanamide |
InChI |
InChI=1S/C18H19Cl2NO2/c1-21(13-14-6-3-2-4-7-14)18(22)8-5-11-23-17-10-9-15(19)12-16(17)20/h2-4,6-7,9-10,12H,5,8,11,13H2,1H3 |
InChI Key |
YOBFKLWYVRZVGI-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC=C1)C(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[1-(3-Methylbutyl)-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B262106.png)


![{4-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acid](/img/structure/B262113.png)



![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-isoxazolyl)acetamide](/img/structure/B262129.png)



![3,5-bis(difluoromethyl)-1-[(2-methyl-4-quinolinyl)carbonyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B262133.png)
![5-tert-butyl-N-(4-ethylphenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B262136.png)